molecular formula C12H7N3O7 B11974739 2,4-Dinitro-1-(4-nitrophenoxy)benzene CAS No. 2363-36-2

2,4-Dinitro-1-(4-nitrophenoxy)benzene

Katalognummer: B11974739
CAS-Nummer: 2363-36-2
Molekulargewicht: 305.20 g/mol
InChI-Schlüssel: FNJZWSYKDYMFPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dinitro-1-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7N3O7 It is characterized by the presence of three nitro groups and a phenoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-1-(4-nitrophenoxy)benzene typically involves the nitration of 1-(4-nitrophenoxy)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dinitro-1-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include nitrobenzoic acids or other oxidized derivatives.

    Reduction: Amino derivatives such as 2,4-diamino-1-(4-nitrophenoxy)benzene.

    Substitution: Depending on the nucleophile, products can vary widely, including halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dinitro-1-(4-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dinitro-1-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitrophenol: Similar in structure but lacks the phenoxy group.

    1-Nitro-3-(4-nitrophenoxy)benzene: Contains only one nitro group on the benzene ring.

    2,4-Dimethoxy-1-(2-nitro-propenyl)-benzene: Contains methoxy groups instead of nitro groups.

Uniqueness

2,4-Dinitro-1-(4-nitrophenoxy)benzene is unique due to the presence of three nitro groups and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

2363-36-2

Molekularformel

C12H7N3O7

Molekulargewicht

305.20 g/mol

IUPAC-Name

2,4-dinitro-1-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H7N3O7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(14(18)19)7-11(12)15(20)21/h1-7H

InChI-Schlüssel

FNJZWSYKDYMFPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.